molecular formula C20H21ClN4O3S B4096972 N-{[4-(2-chloro-4-nitrophenyl)piperazin-1-yl]carbonothioyl}-2,4-dimethylbenzamide

N-{[4-(2-chloro-4-nitrophenyl)piperazin-1-yl]carbonothioyl}-2,4-dimethylbenzamide

Cat. No.: B4096972
M. Wt: 432.9 g/mol
InChI Key: PPKGKWAWXIGHAF-UHFFFAOYSA-N
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Description

N-{[4-(2-chloro-4-nitrophenyl)piperazin-1-yl]carbonothioyl}-2,4-dimethylbenzamide is a complex organic compound that features a piperazine ring substituted with a 2-chloro-4-nitrophenyl group and a carbonothioyl linkage to a 2,4-dimethylbenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(2-chloro-4-nitrophenyl)piperazin-1-yl]carbonothioyl}-2,4-dimethylbenzamide typically involves multiple steps:

    Formation of the 2-chloro-4-nitrophenylpiperazine: This step involves the reaction of 2-chloro-4-nitroaniline with piperazine under controlled conditions.

    Introduction of the Carbonothioyl Group: The intermediate product is then reacted with a carbonothioylating agent, such as carbon disulfide, in the presence of a base.

    Coupling with 2,4-dimethylbenzoyl Chloride: The final step involves the coupling of the carbonothioylated intermediate with 2,4-dimethylbenzoyl chloride to form the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{[4-(2-chloro-4-nitrophenyl)piperazin-1-yl]carbonothioyl}-2,4-dimethylbenzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under appropriate conditions.

    Substitution: The chloro group can be substituted with other nucleophiles.

    Hydrolysis: The carbonothioyl linkage can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols can be used.

    Hydrolysis: Acidic or basic aqueous solutions are typically employed.

Major Products

    Reduction: Conversion of the nitro group to an amine.

    Substitution: Formation of various substituted derivatives.

    Hydrolysis: Breakdown into smaller fragments, including the release of 2,4-dimethylbenzoic acid.

Scientific Research Applications

N-{[4-(2-chloro-4-nitrophenyl)piperazin-1-yl]carbonothioyl}-2,4-dimethylbenzamide has several applications in scientific research:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

    Materials Science: Possible applications in the development of novel materials with specific electronic or optical properties.

    Biological Studies: Investigation of its interactions with biological targets, such as enzymes or receptors.

Mechanism of Action

The mechanism of action of N-{[4-(2-chloro-4-nitrophenyl)piperazin-1-yl]carbonothioyl}-2,4-dimethylbenzamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the nitrophenyl and piperazine moieties suggests potential interactions with biological macromolecules through hydrogen bonding, hydrophobic interactions, and π-π stacking.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-4-nitrophenylpiperazine: Shares the piperazine and nitrophenyl groups but lacks the carbonothioyl and benzamide moieties.

    2,4-dimethylbenzamide: Contains the benzamide moiety but lacks the piperazine and nitrophenyl groups.

Uniqueness

N-{[4-(2-chloro-4-nitrophenyl)piperazin-1-yl]carbonothioyl}-2,4-dimethylbenzamide is unique due to the combination of its structural features, which confer specific chemical and biological properties

Properties

IUPAC Name

N-[4-(2-chloro-4-nitrophenyl)piperazine-1-carbothioyl]-2,4-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClN4O3S/c1-13-3-5-16(14(2)11-13)19(26)22-20(29)24-9-7-23(8-10-24)18-6-4-15(25(27)28)12-17(18)21/h3-6,11-12H,7-10H2,1-2H3,(H,22,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPKGKWAWXIGHAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)NC(=S)N2CCN(CC2)C3=C(C=C(C=C3)[N+](=O)[O-])Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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